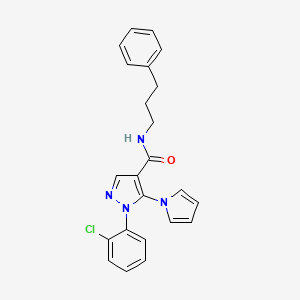

1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

This compound features a pyrazole core substituted at the 1-position with a 2-chlorophenyl group, at the 5-position with a 1H-pyrrol-1-yl moiety, and at the 4-position with a carboxamide linked to a 3-phenylpropyl chain. The 2-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the pyrrole ring introduces electron-rich characteristics.

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O/c24-20-12-4-5-13-21(20)28-23(27-15-6-7-16-27)19(17-26-28)22(29)25-14-8-11-18-9-2-1-3-10-18/h1-7,9-10,12-13,15-17H,8,11,14H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASWCLFEHGFTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=C(N(N=C2)C3=CC=CC=C3Cl)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorophenyl and phenylpropyl groups. The synthetic routes typically involve the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole intermediate with a chlorobenzene derivative in the presence of a suitable catalyst.

Attachment of the phenylpropyl chain: This can be accomplished through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with a phenylpropyl halide.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the pyrazole ring are replaced by other groups.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural Modifications and Physicochemical Properties

*Estimated based on molecular formula.

Key Observations:

- Halogen Substituents : The 2-chlorophenyl group in the target compound may offer stronger σ-hole interactions compared to fluorophenyl (3d) or 4-chlorophenyl (3a) derivatives .

- Pyrrole vs. Cyano/Trifluoromethyl: The pyrrole substituent (target compound) is electron-rich, favoring π-π stacking, whereas cyano (3a) or trifluoromethyl () groups are electron-withdrawing, altering electronic distribution .

- Carboxamide Side Chains : The 3-phenylpropyl chain in the target compound increases lipophilicity compared to shorter chains (e.g., pyridylmethyl in ) or polar groups (e.g., methoxyphenyl in ) .

Crystal Structure and Conformational Insights

- : The crystal structure of a CB1 antagonist (P21/c space group, β = 92.003°) reveals a planar pyrazole core. The target compound’s pyrrole and 3-phenylpropyl chain may introduce torsional strain, altering binding geometry .

Biological Activity

1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound’s synthesis, biological activities, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C23H21ClN4O

- Molecular Weight : 404.9 g/mol

- CAS Number : 1206997-67-2

The compound features a pyrazole core with a carboxamide functional group, which is essential for its biological interactions. The presence of both chlorophenyl and phenylpropyl substituents contributes to its lipophilicity and potential receptor interactions.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Introduction of the Chlorophenyl Group : This is typically done via nucleophilic substitution with a chlorobenzene derivative.

- Attachment of the Phenylpropyl Chain : Accomplished through further nucleophilic substitution reactions.

Biological Activities

Research indicates that 1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide exhibits a range of biological activities:

Antimicrobial Activity

A study highlighted the antimicrobial properties of pyrazole derivatives, indicating that compounds similar to this one showed effective inhibition against various bacterial strains, including E. coli and S. aureus. The presence of an aliphatic amide pharmacophore was noted to enhance antimicrobial activity significantly .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that related pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

The biological activity of 1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is believed to involve:

- Targeting Enzymes and Receptors : The compound may interact with various enzymes or receptors, modulating their activity and influencing cellular pathways associated with inflammation and infection.

- Inhibition of Pro-inflammatory Mediators : By inhibiting cytokines like TNF-α and IL-6, the compound may reduce inflammatory responses.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with similar pyrazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | Structure | Antimicrobial, anti-inflammatory |

| 1-(2-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide | Structure | Moderate antimicrobial activity |

| 1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-pyrrol-1H-pyrazole-4-carboxylic acid | Structure | Enhanced solubility, varied activity |

Case Studies

Recent research has documented various case studies involving pyrazole derivatives:

- Study on Anti-inflammatory Activity : A derivative exhibited up to 85% inhibition of TNF-α at 10 µM concentration compared to standard drugs .

- Antimicrobial Efficacy : Compounds were tested against multiple bacterial strains, demonstrating significant inhibition rates comparable to established antibiotics .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves a multi-step process starting with a 1,5-diarylpyrazole core template. Key steps include condensation of intermediates such as substituted anilines with activated carbonyl derivatives. For example, lithium hydroxide-mediated coupling in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 343 K) is effective for introducing aryl amine groups . Critical intermediates include halogen-substituted pyrazole precursors, which are purified via recrystallization from ethanol/acetone mixtures .

Q. How is the molecular conformation characterized, and what intermolecular interactions stabilize its crystal packing?

X-ray crystallography reveals a folded conformation with a dihedral angle of ~74° between aromatic rings. Intramolecular N–H⋯O hydrogen bonds and intermolecular C–H⋯O/N–H⋯N interactions stabilize the crystal lattice. These findings are critical for understanding solid-state reactivity and solubility .

Q. What analytical techniques are essential for purity assessment and structural elucidation?

High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate the molecular structure .

Q. What are the hypothesized primary pharmacological targets for this compound?

Structural analogs of 1,5-diarylpyrazoles are known to interact with adenosine A1 receptors, kinases, and GPCRs. Computational docking suggests similar targets due to the compound’s halogenated aryl groups and carboxamide moiety, which facilitate hydrogen bonding with active sites .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows use reaction path sampling to identify optimal conditions (e.g., solvent, catalyst) . For example, DMSO’s polarity enhances nucleophilic substitution efficiency, aligning with computational predictions .

Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo studies?

Bioavailability limitations or metabolite interference often explain such contradictions. Pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) and metabolite profiling (via hepatic microsomal assays) are recommended. Structural modifications, such as replacing the 2-chlorophenyl group with a fluorinated analog, may improve metabolic stability .

Q. How do substituents on the pyrazole ring affect bioactivity, and what SAR studies are recommended?

The 1H-pyrrol-1-yl group at position 5 enhances π-π stacking with hydrophobic binding pockets, while the 2-chlorophenyl moiety influences steric hindrance. Systematic structure-activity relationship (SAR) studies should vary substituents at positions 1, 3, and 5. For example, replacing the 3-phenylpropyl chain with shorter alkyl groups could modulate lipophilicity .

Q. How can QM/MM simulations predict interaction mechanisms with biological targets?

Hybrid quantum mechanics/molecular mechanics (QM/MM) models simulate ligand-receptor binding at atomic resolution. For instance, simulations of the carboxamide group’s hydrogen bonding with kinase ATP-binding pockets can guide mutagenesis experiments. Molecular dynamics (MD) further assess binding stability under physiological conditions .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate in vitro bioactivity with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, stoichiometry) while minimizing experimental runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.